n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound that features a brominated thiophene ring attached to a pyrrolidine-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves the bromination of a thiophene derivative followed by coupling with a pyrrolidine-2-carboxamide. One common method involves the use of n-butyllithium for the bromination reaction, followed by treatment with an appropriate amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine hydrochloride
- N-((5-Bromothiophen-2-yl)methyl)-N-methylamine
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of a brominated thiophene ring and a pyrrolidine-2-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2O2S |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2S/c11-8-3-1-6(16-8)5-12-10(15)7-2-4-9(14)13-7/h1,3,7H,2,4-5H2,(H,12,15)(H,13,14) |
InChI Key |
JSGJXPNIZMBNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
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